4-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4H-chromene-2-carboxamide
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Description
4-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C23H18N2O4S and its molecular weight is 418.47. The purity is usually 95%.
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Biological Activity
4-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4H-chromene-2-carboxamide, with CAS number 1207022-40-9, is a compound featuring a chromene scaffold, which has been recognized for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C23H18N2O4S, with a molecular weight of 418.47 g/mol. The structure includes a chromene core, which is known for its potential in medicinal chemistry due to its bioactive properties.
Property | Value |
---|---|
CAS Number | 1207022-40-9 |
Molecular Formula | C23H18N2O4S |
Molecular Weight | 418.47 g/mol |
Biological Activity Overview
Compounds containing the chromene structure have demonstrated various biological activities, including:
- Anticancer Activity : Research indicates that chromene derivatives can induce apoptosis in cancer cells by targeting tubulin polymerization and activating caspases . Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The thiazole and thiophene moieties present in the compound are associated with antimicrobial activity. Compounds with similar structures have been reported to inhibit bacterial growth effectively .
- Anticholinesterase Activity : Some derivatives of chromenes have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications in the chromene structure significantly influence biological activity. Key findings include:
- Substituents on the Phenyl Ring : Electron-donating groups enhance anticancer activity by improving binding affinity to target proteins .
- Presence of Thiophene : The thiophene ring contributes to the compound's overall biological profile, particularly in enhancing antimicrobial and anticancer properties .
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that analogs of the compound exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. For example, a related compound showed an IC50 value of 1.61 µg/mL against HT29 colorectal cancer cells.
- Neuroprotective Effects : A study on related chromene derivatives indicated dual inhibitory effects against AChE and butyrylcholinesterase (BChE), suggesting potential applications in treating cognitive disorders .
- Antimicrobial Efficacy : Compounds structurally similar to this compound were tested against various bacterial strains, showing significant inhibition zones, confirming their antimicrobial potential .
Properties
IUPAC Name |
4-oxo-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c26-19-13-21(29-20-6-2-1-5-18(19)20)23(28)25-16-9-7-15(8-10-16)12-22(27)24-14-17-4-3-11-30-17/h1-11,13H,12,14H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDGMTQMTSANTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.